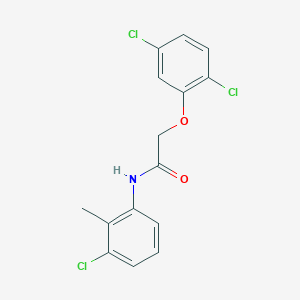

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related triazole compounds involves the reaction of amino-triazole with acetyl chloride in benzene, followed by reactions with aromatic aldehydes (Panchal & Patel, 2011).

- A copper-catalyzed intramolecular cyclization of functionalized enamides is used to synthesize phenyl-substituted oxazoles, which might be similar to the synthesis pathway of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Kumar, Saraiah, Misra, & Ila, 2012).

Molecular Structure Analysis

- The crystal structure of a related compound, 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, provides insights into the arrangement and conformation of triazole-based molecules (L'abbé et al., 2010).

Chemical Reactions and Properties

- The guanidine derivative of a triazole compound was synthesized, which might indicate similar reactivity and properties for N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Balewski & Kornicka, 2021).

Physical Properties Analysis

- The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, an energetic material, provides insights into the physical properties, such as thermal stability and sensitivity, of similar triazole compounds (Yu et al., 2017).

Chemical Properties Analysis

- The reactions of a related triazole compound with 3-oxo-N-phenylbutanethioamide suggest the potential reactivity patterns of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Britsun et al., 2006).

Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activity

N-acylated furazan-3-amines, including derivatives similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown promising activity against different strains of Plasmodium falciparum, a parasite responsible for malaria. Specifically, benzamides with certain phenyl ring substitutions demonstrate significant antiplasmodial activity and improved permeability. These findings suggest potential applications in malaria treatment (Hermann et al., 2021).

Antibacterial, Antiurease, and Antioxidant Activities

Certain 1,2,4-triazole derivatives, structurally related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibit effective antibacterial, antiurease, and antioxidant activities. These compounds, synthesized from ethyl N'-furan-2-carbonylbenzohydrazonate, show potential as therapeutic agents against specific bacterial infections and oxidative stress-related diseases (Sokmen et al., 2014).

Antidepressant Properties

5-phenyl-2-furamidines, a chemical class related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have been explored for their antidepressant activities. These compounds, particularly with specific substitutions in the phenyl ring, show antidepressant effects in rodents without the anticholinergic and antihistaminic side effects common to tricyclic antidepressants (Pong et al., 1984).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles, structurally similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown remarkable antiviral activities against the bird flu influenza (H5N1) strain. These findings indicate potential applications in developing antiviral drugs, particularly for treating avian influenza infections (Hebishy et al., 2020).

DNA-Binding Affinity

2,5-Bis(4-guanylphenyl)furan (furamidine), a compound related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibits a higher DNA-binding affinity compared to other similar drugs. Its unique interaction with DNA, involving direct hydrogen bonds, suggests potential applications in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).

Eigenschaften

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c14-12-16-13(15-11(19)10-7-4-8-20-10)17-18(12)9-5-2-1-3-6-9/h1-8H,(H3,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYKBCNAIBCCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)